molecular formula C18H21FN4O3S B2550675 Ethyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 953200-75-4

Ethyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2550675
CAS No.: 953200-75-4
M. Wt: 392.45
InChI Key: LYPWUTYHRHMTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that features a thiazole ring, a piperazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with 4-(4-fluorophenyl)piperazine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or bromine under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with serotonin receptors, while the thiazole ring can interact with various enzymes, potentially inhibiting their activity. This dual interaction can lead to the modulation of multiple signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity towards certain biological targets. This makes it a promising candidate for further development in medicinal chemistry.

Properties

IUPAC Name

ethyl N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c1-2-26-18(25)21-17-20-14(12-27-17)11-16(24)23-9-7-22(8-10-23)15-5-3-13(19)4-6-15/h3-6,12H,2,7-11H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPWUTYHRHMTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.